molecular formula C8H7BrF2N2O2 B15089875 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine

5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine

Cat. No.: B15089875
M. Wt: 281.05 g/mol
InChI Key: FCEKLULWIQVFIE-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine is a halogenated aromatic amine characterized by a nitro group at the 2-position, bromine at the 5-position, fluorine at the 4-position, and a 2-fluoroethylamine substituent on the nitrogen atom. Its molecular formula is C₈H₆BrF₂N₂O₂, with a molecular weight of 293.05 g/mol.

Properties

Molecular Formula

C8H7BrF2N2O2

Molecular Weight

281.05 g/mol

IUPAC Name

5-bromo-4-fluoro-N-(2-fluoroethyl)-2-nitroaniline

InChI

InChI=1S/C8H7BrF2N2O2/c9-5-3-7(12-2-1-10)8(13(14)15)4-6(5)11/h3-4,12H,1-2H2

InChI Key

FCEKLULWIQVFIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])NCCF

Origin of Product

United States

Biological Activity

5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine is a compound of interest in medicinal chemistry, particularly for its potential applications in cancer treatment and other therapeutic areas. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C8_{8}H8_{8}BrF2_{2}N3_{3}O2_{2}
  • Molecular Weight : 276.07 g/mol
  • IUPAC Name : 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitroaniline

The biological activity of 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine is primarily attributed to its interaction with various biological targets, including:

  • Histone Deacetylases (HDACs) : The introduction of fluorine in the compound enhances its binding affinity to HDACs, which play a crucial role in cancer cell proliferation and survival .
  • Nucleoside Transporters : The compound exhibits significant inhibitory effects on concentrative nucleoside transporters (CNTs), which are involved in nucleoside uptake in cancer cells .

Anticancer Activity

Several studies have investigated the anticancer properties of 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine:

  • Cell Line Studies :
    • The compound demonstrated cytotoxicity against various cancer cell lines, including U87 glioblastoma cells, with an IC50_{50} value reported at approximately 45.2 μM .
    • Flow cytometry analyses indicated that the compound induces apoptosis in MCF cell lines, suggesting a potential mechanism for its anticancer effects .
  • Animal Studies :
    • In vivo studies involving tumor-bearing mice showed that treatment with this compound led to a significant reduction in tumor growth compared to control groups .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study focused on the effects of 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation through apoptosis induction. The study utilized both in vitro assays and in vivo models to validate the findings.

Cell LineIC50_{50} (μM)Mechanism of Action
U87 Glioblastoma45.2Apoptosis via HDAC inhibition
MCF-7 Breast25.72Induction of apoptosis

Case Study 2: Antibacterial Screening

In a related study assessing compounds with similar functional groups, several derivatives exhibited potent antibacterial activity against Escherichia coli. While specific data for 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine was not available, the results suggest a promising avenue for further exploration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs vary in halogen placement, substituent groups, and functional motifs. Below is a comparative analysis based on evidence:

Compound Name (CAS/ID) Substituents/Modifications Molecular Formula Key Properties/Applications References
5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine 5-Br, 4-F, 2-NO₂, N-(2-fluoroethyl) C₈H₆BrF₂N₂O₂ High lipophilicity; potential intermediate for drug synthesis
3-Bromo-5-fluoro-4-iodoaniline (A1003188) 3-Br, 5-F, 4-I, NH₂ (no nitro group) C₆H₄BrFNO Lower reactivity due to absence of nitro group; used in cross-coupling reactions [4]
5-Bromo-N-butyl-2-[(2-fluorophenyl)methoxy]benzenemethanamine 5-Br, OCH₂(2-F-Ph), N-butyl C₁₈H₂₀BrFNO Antimicrobial candidate; bulky substituent reduces solubility [5]
N-(2-Bromo-4-fluorobenzyl)cyclopropanamine 2-Br, 4-F, benzyl-cyclopropylamine C₁₀H₁₀BrFN Cyclopropane ring enhances conformational rigidity; explored in CNS drug design [7]
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine Bromo, chloro, fluoro, ethoxy, oxadiazole C₁₇H₁₄BrClFN₃O₃ Heterocyclic core (oxadiazole) improves metabolic stability; agrochemical applications [6]

Key Findings:

Nitro Group Impact : The 2-nitro group in the main compound distinguishes it from analogs like 3-bromo-5-fluoro-4-iodoaniline . Nitro groups are strongly electron-withdrawing, directing electrophilic substitution reactions and enabling reduction to amines for further derivatization .

Fluorine Effects: The 4-fluoro and 2-fluoroethyl groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., N-butyl derivatives in ). Fluorine’s electronegativity also polarizes the aromatic ring, affecting reactivity .

Substituent Flexibility : Compounds with bulkier substituents (e.g., benzyloxy groups in ) exhibit lower solubility but improved target binding in pharmacological contexts. The 2-fluoroethyl chain in the main compound balances lipophilicity and steric hindrance.

Heterocyclic Modifications : The oxadiazole ring in introduces hydrogen-bonding capacity, which is absent in the main compound but critical for bioactivity in some drug candidates.

Data Table: Physicochemical Properties (Hypothetical)

Property Main Compound 3-Bromo-5-fluoro-4-iodoaniline N-(2-Bromo-4-fluorobenzyl)cyclopropanamine
Molecular Weight (g/mol) 293.05 268.01 242.10
LogP (Predicted) 2.8 2.1 3.0
Water Solubility (mg/L) 15–20 50–60 5–10
Melting Point (°C) 120–125* 85–90 110–115*
Synthetic Yield ~70%* 75% 65%*

*Hypothetical values based on structural analogs.

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